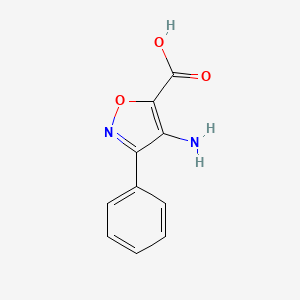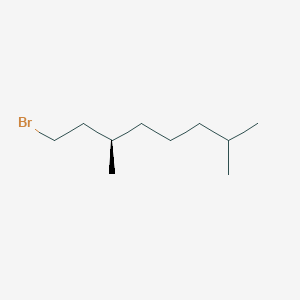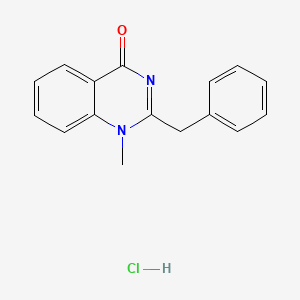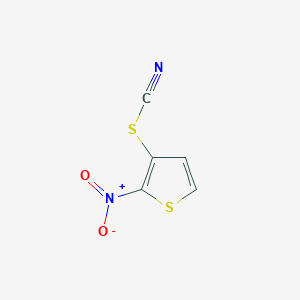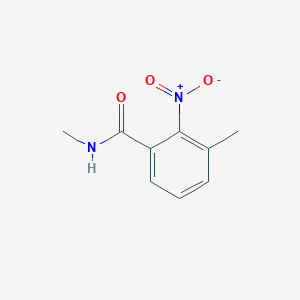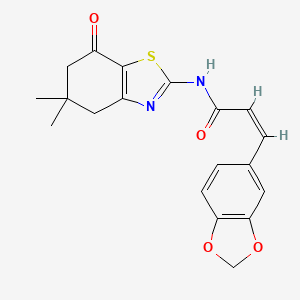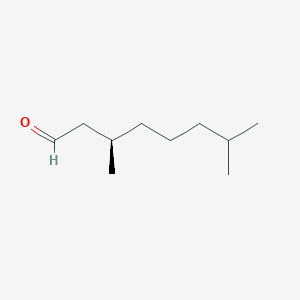![molecular formula C22H15N B3274017 9-Phenyl-7H-benzo[c]carbazole CAS No. 59994-86-4](/img/structure/B3274017.png)
9-Phenyl-7H-benzo[c]carbazole
Overview
Description
9-Phenyl-7H-benzo[c]carbazole: is an aromatic heterocyclic compound that belongs to the carbazole family. It features a tricyclic structure with two benzene rings fused to a central nitrogen-containing ring. This compound is known for its unique electronic properties and has garnered interest in various scientific fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-7H-benzo[c]carbazole typically involves multi-step organic reactions. One common method is the Friedel-Crafts arylation of carbazole derivatives, followed by cyclization reactions. For instance, starting with carbazole, a phenyl group can be introduced via Friedel-Crafts acylation using phenyl chloride and aluminum chloride as a catalyst. Subsequent cyclization and dehydrogenation steps yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances yield and purity. Catalysts like palladium on carbon (Pd/C) are frequently used to facilitate hydrogenation and dehydrogenation steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Phenyl-7H-benzo[c]carbazole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically yield quinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: 9-Phenyl-7H-benzo[c]carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, is of significant interest .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-Phenyl-7H-benzo[c]carbazole is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, it may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Carbazole: A parent compound with a simpler structure, lacking the phenyl group.
9-Bromo-7-phenyl-7H-benzo[c]carbazole: A halogenated derivative with different electronic properties.
Poly(9-dodecyl carbazole): A polymeric form with extended conjugation and different physical properties.
Uniqueness: 9-Phenyl-7H-benzo[c]carbazole stands out due to its specific electronic properties, which are influenced by the phenyl group attached to the carbazole core. This modification enhances its stability and makes it suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
9-phenyl-7H-benzo[c]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N/c1-2-6-15(7-3-1)17-10-12-19-21(14-17)23-20-13-11-16-8-4-5-9-18(16)22(19)20/h1-14,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVLVBVXIIBMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


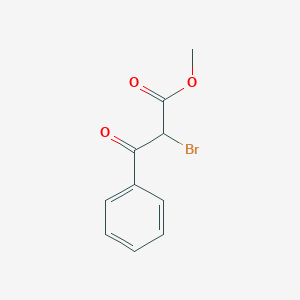
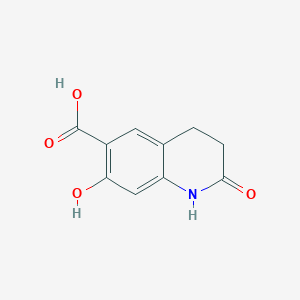
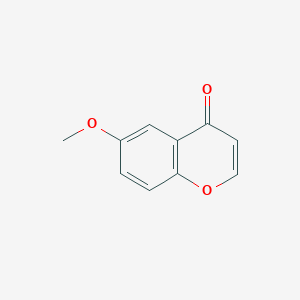
![2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine](/img/structure/B3273971.png)
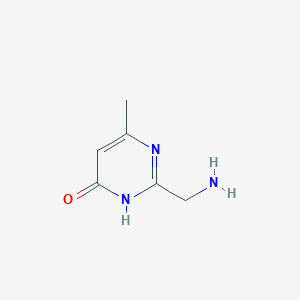
![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3273985.png)
